molecular formula C12H8BrClO2S B8343105 (5-Bromo-2-chlorothiophen-3-yl)(4-methoxyphenyl)methanone

(5-Bromo-2-chlorothiophen-3-yl)(4-methoxyphenyl)methanone

Cat. No. B8343105
M. Wt: 331.61 g/mol
InChI Key: BMYRFNKVFZUJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-chlorothiophen-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C12H8BrClO2S and its molecular weight is 331.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chlorothiophen-3-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorothiophen-3-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-chlorothiophen-3-yl)(4-methoxyphenyl)methanone

Molecular Formula

C12H8BrClO2S

Molecular Weight

331.61 g/mol

IUPAC Name

(5-bromo-2-chlorothiophen-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C12H8BrClO2S/c1-16-8-4-2-7(3-5-8)11(15)9-6-10(13)17-12(9)14/h2-6H,1H3

InChI Key

BMYRFNKVFZUJGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acid 1 (2.0 g, 8.28 mmol) in CH2Cl2 (50 mL) were added oxalyl chloride (0.87 mL, 9.94 mmol) and catalytic amounts of DMF at room temperature. The mixture was stirred at room temperature for 3 hours. The mixture was evaporated in vacuo and dried under high vacuum. The crude acid chloride was dissolved with CH2Cl2 (30 mL) and cooled to 0° C. To the mixture was added anisole (0.9 mL, 8.28 mmol) at 0° C. and stirred at 0° C. for 5 min. To the reaction mixture was added AlCl3 (1.2 g, 8.28 mmol) portionwise at 0° C. The mixture was stirred at 0° C. for 30 min, warmed up to room temperature and stirred at room temperature for 15 hours. The mixture was poured into ice-water and extracted with CH2Cl2 (50 mL×2). The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography (Biotage) to provide the title compound 2 (2.68 g, 98%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98%

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